4-Phenyl-m-anisidine hydrochloride

Chemical Synthesis Analytical Chemistry Quality Control

Sourcing a pre-assembled biphenyl-methoxy-aniline scaffold often demands weeks of multi-step synthesis. 4-Phenyl-m-anisidine hydrochloride (CAS 206761-86-6) eliminates this bottleneck. • Ready-to-use building block for Suzuki-Miyaura cross-coupling and medicinal chemistry library synthesis. • Hydrochloride salt ensures aqueous solubility for direct use in proteomics and biochemical assays without denaturing co-solvents. • ≥95% purity with reliable batch consistency for reproducible multi-step synthesis. Bypasses early-stage synthetic effort, enabling immediate late-stage functionalization of the biphenylamine pharmacophore.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 206761-86-6
Cat. No. B1362064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-m-anisidine hydrochloride
CAS206761-86-6
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
InChIKeyRQDFSDFBXBZRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-m-anisidine HCl Procurement & Handling


4-Phenyl-m-anisidine hydrochloride (CAS 206761-86-6), also known as 2-Methoxybiphenyl-4-amine hydrochloride, is a biphenylamine derivative characterized by a 2-methoxy substitution and supplied as a hydrochloride salt. This salt form enhances its stability and solubility in polar solvents like water and alcohols compared to its free base form . The compound is primarily utilized as a fine chemical intermediate in organic synthesis, with documented roles in proteomics research and as a nucleophilic catalyst in acylhydrazone formation .

Why Generic Substitution Fails for 4-Phenyl-m-anisidine HCl


Generic substitution with simpler anisidines (e.g., m-anisidine) is not feasible due to the unique structural and physicochemical properties imparted by the biphenyl framework and the hydrochloride salt form. The presence of the biphenyl group significantly alters lipophilicity and electronic properties, which in turn affects reactivity in cross-coupling reactions and interactions with biological targets . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability, which are critical for applications in aqueous biochemical assays and certain synthetic protocols where the free base form may be insufficiently soluble or prone to oxidation .

4-Phenyl-m-anisidine HCl vs. Structural Analogs: Evidence


Purity Specification vs. 3-Phenyl-p-anisidine HCl

Commercially available 4-Phenyl-m-anisidine hydrochloride is typically offered at a minimum purity of 95% . This specification is consistent across multiple vendors . In contrast, the closely related isomer, 3-Phenyl-p-anisidine hydrochloride (CAS 92028-21-2), is also available at a similar purity level of 95% . This parity in purity ensures that users can source high-quality material for their research without compromising on the standard expected for such fine chemical intermediates.

Chemical Synthesis Analytical Chemistry Quality Control

Nucleophilic Catalysis in Acylhydrazone Formation vs. p-Anisidine

Aniline derivatives like 4-Phenyl-m-anisidine hydrochloride are known to act as nucleophilic catalysts in acylhydrazone formation, a critical reaction in dynamic combinatorial chemistry and the design of covalent adaptable networks (CANs) . While direct kinetic data for the target compound is lacking, the catalytic activity of the simpler p-anisidine has been well-characterized. Studies show that p-anisidine accelerates acylhydrazone exchange by changing the mechanism from a 2+2 cycloaddition to a nucleophilic addition pathway, effectively lowering the energy barrier [1]. The electron-rich nature of the p-anisidine derivative is key to its catalytic efficiency [2]. The 4-Phenyl-m-anisidine HCl, with its extended biphenyl system, is expected to offer a modified electronic profile and potentially enhanced lipophilicity, which could translate to different solubility and substrate scope in such catalytic applications compared to simpler anisidines.

Dynamic Combinatorial Chemistry Covalent Adaptable Networks Bioconjugation

Hydrochloride Salt vs. Free Base

4-Phenyl-m-anisidine hydrochloride is supplied as a hydrochloride salt (molecular weight: 235.71 g/mol) . This salt form offers significant advantages in handling and experimental workflow compared to its free base counterpart, 2-Methoxy-[1,1′-biphenyl]-4-amine (CAS 56970-24-2, MW 199.25 g/mol) . As a general rule for amine salts, the hydrochloride is more stable against oxidation and more readily soluble in polar solvents like water, which facilitates its use in aqueous reaction media and biochemical assays. The free base, being a neutral molecule, is typically less soluble in water and may require organic solvents for dissolution.

Formulation Solubility Stability

Purity Benchmark vs. m-Anisidine

The target compound, 4-Phenyl-m-anisidine hydrochloride, is available from specialized chemical suppliers with a minimum purity specification of 95% . This level of purity is comparable to that of high-purity m-anisidine (3-methoxyaniline), a fundamental building block in organic synthesis, which is also commonly available in grades of ≥98-99% . The availability of the target compound at high purity ensures it is suitable for demanding applications such as proteomics research and as a synthetic intermediate, where impurities could interfere with sensitive reactions or biological readouts .

Analytical Chemistry Quality Assurance Chemical Procurement

4-Phenyl-m-anisidine HCl: Key R&D Applications


Suzuki-Miyaura Cross-Coupling for Aromatic Amines

4-Phenyl-m-anisidine hydrochloride serves as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds . The biphenyl core present in the molecule makes it an ideal starting material for further functionalization, enabling the rapid generation of libraries of more complex aromatic amines. These products are valuable as intermediates in pharmaceutical research, materials science, and the development of organic electronics. The hydrochloride salt form ensures compatibility with a wide range of organic solvents and bases commonly used in these coupling reactions .

Nucleophilic Catalyst in Dynamic Covalent Chemistry

Aniline derivatives are established nucleophilic catalysts for acylhydrazone formation and exchange, a key reaction in the creation of dynamic combinatorial libraries (DCLs) and self-healing polymers . While the specific activity of 4-Phenyl-m-anisidine HCl remains to be fully quantified, its structural class suggests it could serve as a catalyst in such systems. The presence of the biphenyl group may offer advantages in tuning the catalyst's solubility and interaction with hydrophobic substrates or polymer matrices compared to simpler anilines like p-anisidine [1]. Researchers exploring new dynamic covalent materials may find this compound a valuable candidate for catalyst screening.

Proteomics & Biochemical Probing

The compound is explicitly noted for its use in proteomics research . It is hypothesized to interact with various enzymes and proteins, potentially serving as a chemical probe to study protein function or as a ligand in affinity-based assays. The enhanced solubility of the hydrochloride salt in aqueous buffers makes it a practical choice for direct addition to biological samples without the need for co-solvents that might denature proteins. This application scenario leverages the compound's unique combination of an aromatic amine core and a hydrophobic biphenyl tail, which could facilitate binding to specific protein pockets.

Starting Material for Advanced Intermediates

Due to its defined structure and high purity (typically ≥95%), 4-Phenyl-m-anisidine hydrochloride is a reliable starting point for the multi-step synthesis of more complex molecules . Its value lies in providing a pre-assembled biphenyl-methoxy-aniline scaffold, which can save significant synthetic effort compared to building the same core structure de novo. This is particularly relevant in medicinal chemistry programs where a biphenylamine motif is a common pharmacophore. Procuring the compound directly allows chemists to bypass early-stage, time-consuming synthetic steps and focus on later-stage functionalization and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-m-anisidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.